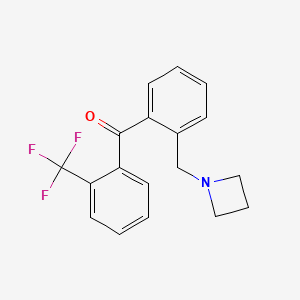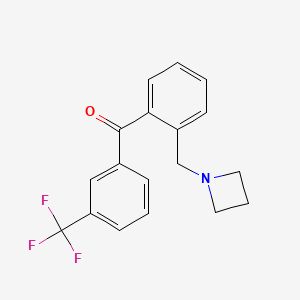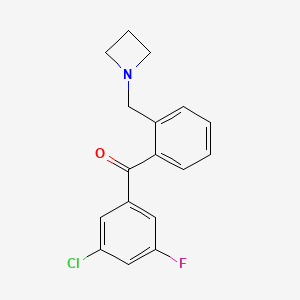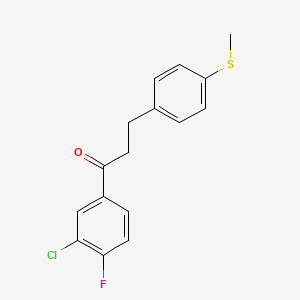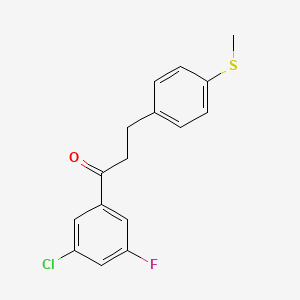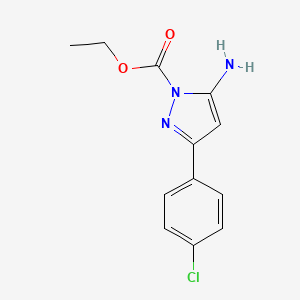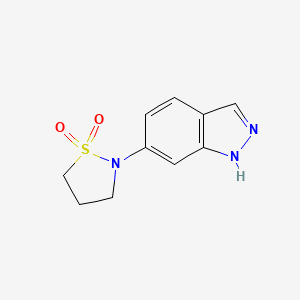
2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C10H11N3O2S . It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of this compound is complex and involves multiple steps . The process includes the use of various reagents and conditions, and the yield can vary depending on the specific procedures used . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide” is determined by its molecular formula, C10H11N3O2S . Detailed structural analysis can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide” are complex and can vary depending on the conditions and reagents used . Detailed information about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide” are determined by its molecular structure . Detailed information about these properties can be found in the referenced databases .Wissenschaftliche Forschungsanwendungen
Inflammatory Diseases
Compounds with an indazole moiety, like our compound of interest, have been optimized to afford potent and selective inhibitors of protein kinase c-zeta (PKC-ζ) . Inhibition of PKC-ζ is proposed as a drug target for immune and inflammatory diseases, indicating potential applications in this field.
Antiproliferative Agents
N-phenyl-1H-indazole-1-carboxamides, which share a structural similarity with 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide, have been prepared and evaluated for their in vitro antiproliferative activities against various cancer cell lines . This suggests that our compound could be explored for its antiproliferative properties.
Synthetic Methodology Development
Recent synthetic approaches to indazoles, including 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide, have been summarized, highlighting the latest strategies for their synthesis . This includes transition metal-catalyzed reactions and solvent-free conditions, indicating its role in advancing synthetic chemistry methods.
Colorectal Cancer Treatment
Emerging therapeutic agents for colorectal cancer (CRC) include small-molecule inhibitors that target specific pathways. While not directly mentioned, compounds structurally related to 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide are being explored for their potential benefits to CRC patients with unmet medical needs .
Wirkmechanismus
Target of Action
The primary targets of 2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of its targets . This interaction leads to changes in the function of these kinases, affecting their ability to regulate cell cycle progression and respond to DNA damage.
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response. The inhibition of CHK1, CHK2, and SGK kinases disrupts these pathways, leading to cell cycle arrest and impaired DNA repair .
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest and impaired DNA repair . These effects can lead to cell death, particularly in cancer cells that rely on these kinases for survival and proliferation.
Eigenschaften
IUPAC Name |
2-(1H-indazol-6-yl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-16(15)5-1-4-13(16)9-3-2-8-7-11-12-10(8)6-9/h2-3,6-7H,1,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOANJZYFHWLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640009 |
Source


|
| Record name | 2-(1H-Indazol-6-yl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indazol-6-yl)isothiazolidine 1,1-dioxide | |
CAS RN |
952183-42-5 |
Source


|
| Record name | 2-(1H-Indazol-6-yl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

